(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol
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Overview
Description
(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetylpyridine with thiourea in the presence of a base, followed by oxidation and subsequent reduction to yield the desired compound . The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)aldehyde or (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)carboxylic acid .
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases. Its interactions with enzymes and receptors in the body could lead to the development of new pharmaceuticals .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in manufacturing and materials science .
Mechanism of Action
The mechanism of action of (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many biologically active compounds.
Pyridine: A simple aromatic ring that is a common building block in organic chemistry.
(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)methanol: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-9(6-13)14-10(12-7)8-3-2-4-11-5-8/h2-5,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOHJGGUDYVDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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